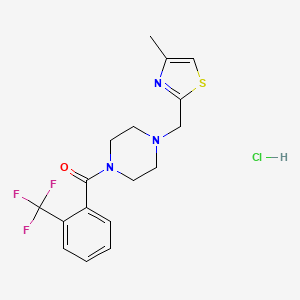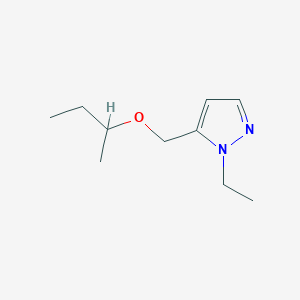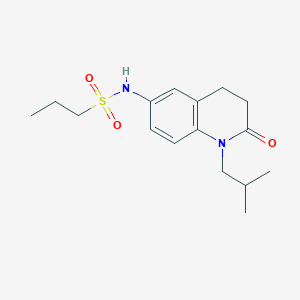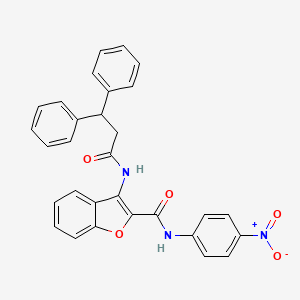![molecular formula C20H18FN5 B2539606 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-93-8](/img/structure/B2539606.png)
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological properties . Quinazoline derivatives have been studied for their potential therapeutic applications in various fields, including cancer treatment .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves aromatic nucleophilic substitution . In one approach, the triazolophthalazine ring system of a potent inhibitor was bioisosterically modified to triazoloquinazoline, while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is likely to be complex, given the presence of multiple ring systems and functional groups. The exact structure would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis
The chemical reactions involving “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” would depend on the specific conditions and reagents used. In general, quinazoline derivatives can undergo a variety of reactions, including nucleophilic substitutions .科学的研究の応用
Anticancer Activity
Triazole and quinazoline derivatives have shown promising anticancer activity . For instance, some triazoloquinazoline derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
Antimicrobial Activity
Compounds containing a triazole structure exhibit broad antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Analgesic and Anti-inflammatory Activity
Triazole compounds have been reported to possess analgesic and anti-inflammatory properties . This suggests that “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” could potentially be used in the treatment of pain and inflammation.
Antiviral Activity
Triazole compounds have shown significant antiviral activities . For example, Ribavirin, a triazole derivative, is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Enzyme Inhibition
Triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.
Antituberculosis Activity
Triazole compounds have demonstrated antituberculosis activity . This suggests potential applications in the treatment of tuberculosis.
Agrochemical Applications
Compounds containing triazole have important application value in agrochemistry . They could potentially be used in the development of new pesticides or herbicides.
Material Chemistry Applications
Triazole’s unique structure facilitates its use in material chemistry . It could potentially be used in the development of new materials with unique properties.
作用機序
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of PCAF by 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can affect various biochemical pathways. PCAF is involved in several cellular processes, including cell cycle regulation, apoptosis, and DNA repair . Therefore, the inhibition of PCAF can have downstream effects on these pathways.
Pharmacokinetics
Molecular docking and in silico pharmacokinetic studies suggest that this compound has good binding affinities and druggability .
Result of Action
The inhibition of PCAF by 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can lead to changes in gene expression and cellular functions . This can result in the modulation of cell cycle regulation, apoptosis, and DNA repair .
将来の方向性
Quinazoline derivatives, including “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline”, are a promising area of research for the development of new therapeutic agents. Future research could focus on optimizing the structure of these compounds to enhance their therapeutic efficacy and safety .
特性
IUPAC Name |
3-(2-fluorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c21-16-10-4-2-8-14(16)18-23-24-19-15-9-3-5-11-17(15)22-20(26(18)19)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBDVMRWAPPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)


![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2539530.png)
![3-Tert-butyl-6-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2539531.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)

![(Z)-methyl 2-(6-((2-oxo-2H-chromene-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2539537.png)
![1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2539540.png)

